2-Hydroxyglutaric acid

説明

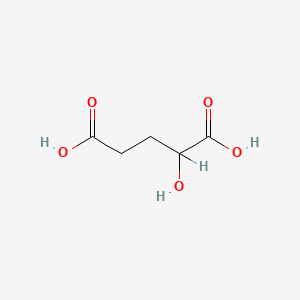

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXBTNAVRSUOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40951-21-1 (di-hydrochloride salt) | |

| Record name | alpha-Hydroxyglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002889318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40864360 | |

| Record name | 2-Hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxyglutarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2889-31-8 | |

| Record name | (±)-2-Hydroxyglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2889-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxyglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002889318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYGLUTARIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS4M3UYS95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxyglutarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolism and Biochemical Pathways of 2 Hg

Biosynthesis of 2-HG Enantiomers

The production of D-2-HG and L-2-HG occurs through different enzymatic reactions. While L-2-HG can be generated by the promiscuous activity of enzymes like lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH) under specific conditions such as hypoxia, the biosynthesis of D-2-HG is most prominently associated with mutations in the isocitrate dehydrogenase enzymes. portlandpress.comfrontiersin.org

Somatic heterozygous mutations in the genes encoding isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) are a primary driver of elevated D-2-HG levels in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. aacrjournals.orgnih.gov IDH1 is located in the cytoplasm and peroxisomes, while IDH2 is found in the mitochondrial matrix. aacrjournals.orgresearchgate.netresearchgate.net Normally, these enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), producing NADPH in the process. researchgate.netamegroups.org However, specific missense mutations, most commonly at arginine residue R132 in IDH1 and the analogous R172 or R140 residues in IDH2, lead to a change in the enzyme's function. aacrjournals.org

| Enzyme | Location | Normal Function | Common Mutation Sites | Mutant Function (Neomorphic Activity) |

|---|---|---|---|---|

| IDH1 | Cytoplasm, Peroxisomes | Isocitrate → α-KG (produces NADPH) | R132 | α-KG → D-2-HG (consumes NADPH) |

| IDH2 | Mitochondria | Isocitrate → α-KG (produces NADPH) | R172, R140 | α-KG → D-2-HG (consumes NADPH) |

D-2-HG Production

Role of Isocitrate Dehydrogenase (IDH) Mutations (IDH1, IDH2)

Neomorphic Enzyme Activity of Mutant IDH

The mutations in IDH1 and IDH2 result in a "neomorphic" activity, meaning the enzyme gains a new, abnormal function. aacrjournals.orgamegroups.orgmdpi.combohrium.com Instead of converting isocitrate to α-KG, the mutant enzyme acquires the ability to reduce α-KG to D-2-HG. aacrjournals.orgresearchgate.netportlandpress.commdpi.com This reaction is catalyzed by the mutant monomer within the enzyme dimer. mdpi.com Since the mutations are heterozygous, cells contain both wild-type and mutant enzyme forms. mdpi.com The wild-type portion of the dimer can still produce α-KG from isocitrate, which then becomes the substrate for the mutant portion to produce D-2-HG. portlandpress.commdpi.com This neomorphic activity is the primary reason for the massive accumulation of D-2-HG, with concentrations reaching millimolar levels in tumors, orders of magnitude higher than in normal tissues. aacrjournals.orgmdpi.com

Conversion of α-Ketoglutarate (α-KG) to D-2-HG

The core of the neomorphic activity is the catalytic conversion of the ketone group on α-KG to a hydroxyl group, forming D-2-HG. frontiersin.orgaacrjournals.org This reaction is essentially a reversal and alteration of the normal enzymatic process. While wild-type IDH enzymes have a high affinity for isocitrate, the mutant forms exhibit a reduced affinity for isocitrate and an increased affinity for α-KG and NADPH, facilitating the production of D-2-HG. aacrjournals.orgbohrium.com The mutant enzymes exclusively produce the D-enantiomer of 2-HG. aacrjournals.org This accumulation of D-2-HG, often termed an "oncometabolite," is a hallmark of IDH-mutant cancers. aacrjournals.orgnih.govportlandpress.com

Consumption of NADPH

A critical aspect of the neomorphic IDH reaction is its dependence on the coenzyme NADPH (the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate). aacrjournals.orgportlandpress.com While the normal IDH reaction produces NADPH, the mutant reaction consumes it to reduce α-KG to D-2-HG. aacrjournals.orgamegroups.orgmdpi.comportlandpress.com This consumption of NADPH can disrupt the cell's redox homeostasis and create a metabolic vulnerability. mdpi.comnih.govresearchgate.net The synthesis of D-2-HG competes with other essential NADPH-dependent pathways, such as de novo fatty acid synthesis and the regeneration of reduced glutathione (B108866), which is vital for buffering oxidative stress. nih.govresearchgate.netnih.gov Consequently, cells with IDH mutations often exhibit a decreased NADPH/NADP+ ratio and increased sensitivity to oxidative insults. mdpi.comnih.gov

Although IDH mutations are the most prominent source of high D-2-HG levels, this metabolite can also be produced through other pathways. Under certain conditions, D-2-HG can be generated as a byproduct of normal cellular metabolism. pnas.org Some enzymes exhibit "promiscuous" activity, meaning they can catalyze secondary reactions in addition to their primary function. One such enzyme is phosphoglycerate dehydrogenase (PHGDH), which can promiscuously convert α-KG to D-2-HG in certain human cancer cells. frontiersin.orgportlandpress.comnih.gov Normally, the low levels of D-2-HG produced are cleared by the enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH), which converts it back to α-KG. frontiersin.orgportlandpress.comaacrjournals.org However, in contexts where PHGDH is overexpressed or D2HGDH function is impaired, D-2-HG can accumulate even in the absence of IDH mutations. portlandpress.com

D-2-HG Production Independent of IDH Mutations

L-2-HG Production

Unlike D-2-HG, which is primarily associated with genetic mutations, L-2-HG is produced endogenously at low levels in normal cells through the "promiscuous" or off-target activity of certain metabolic enzymes. frontiersin.org

Malate dehydrogenases, both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms, can promiscuously catalyze the reduction of α-ketoglutarate to L-2-HG. nih.govwikipedia.orgmedlink.com The primary function of these enzymes is the reversible conversion of malate to oxaloacetate, using NAD+/NADH as a cofactor. However, due to the structural similarity between oxaloacetate and α-KG, MDH can mistakenly bind α-KG and reduce it to L-2-HG, consuming NADH in the process. nih.govfrontiersin.org The catalytic efficiency of this side reaction is significantly lower than for the primary substrate, malate. frontiersin.org Nevertheless, under specific conditions that favor this promiscuous activity, MDH becomes a significant source of cellular L-2-HG. nih.govportlandpress.com

Lactate dehydrogenase A (LDHA) is another key enzyme responsible for L-2-HG production. nih.govportlandpress.com LDHA's canonical role is to catalyze the reversible conversion of pyruvate (B1213749) to lactate, a critical step in anaerobic glycolysis. Similar to MDH, LDHA can promiscuously use α-KG as a substrate instead of pyruvate, reducing it to L-2-HG in an NADH-dependent reaction. nih.govaacrjournals.org This activity has been identified as a major contributor to L-2-HG accumulation, particularly under conditions of hypoxia and acidosis often found in the tumor microenvironment. nih.govportlandpress.com

The production of L-2-HG is strongly influenced by the cellular microenvironment, particularly by hypoxia (low oxygen) and acidosis (low pH). nih.govportlandpress.com Both conditions are characteristic of solid tumors and areas of intense metabolic activity. aacrjournals.org

Hypoxia: Under low oxygen, cells increase their reliance on glycolysis, leading to higher levels of NADH and its substrate, pyruvate. This shift can also lead to an accumulation of α-KG. nih.gov The increased ratio of NADH/NAD+ and higher α-KG concentrations create favorable thermodynamic conditions for the promiscuous reduction of α-KG by both LDHA and MDH. portlandpress.comnih.gov

Acidosis: An acidic environment, often a consequence of high lactate production, directly enhances the promiscuous activity of LDHA and, to a lesser extent, MDH. nih.gov Studies have shown that a lower pH increases the affinity of LDHA for α-KG, making the production of L-2-HG more efficient. nih.gov For instance, the Km (a measure of substrate affinity) of LDH for α-KG was found to decrease from over 15 mM at a neutral pH of 7.4 to approximately 3.86 mM at an acidic pH of 6.0. nih.gov Furthermore, acidic pH can inhibit the enzyme responsible for L-2-HG degradation (L-2-hydroxyglutarate dehydrogenase), further contributing to its accumulation. biorxiv.orgbiorxiv.org

Table 2: Factors Influencing L-2-HG Production

| Factor | Primary Enzymes Affected | Mechanism | Outcome |

| Hypoxia | LDHA, MDH2 | Increased NADH/NAD+ ratio and α-KG levels favor promiscuous reduction. portlandpress.comnih.gov | Increased L-2-HG production. nih.govaacrjournals.org |

| Acidosis (Low pH) | LDHA, MDH | Increases enzyme affinity for α-KG, particularly for LDHA. nih.gov Inhibits L-2-HG degradation. biorxiv.org | Enhanced L-2-HG production. nih.govbiorxiv.org |

Catabolism and Degradation of 2-HG Enantiomers

The two enantiomers of 2-HG, D-2-HG and L-2-HG, are catabolized by distinct mitochondrial enzymes that convert them back to α-ketoglutarate, an essential intermediate in the tricarboxylic acid (TCA) cycle. frontiersin.orgnih.gov

D-2-hydroxyglutarate dehydrogenase (D-2-HGDH) is a mitochondrial enzyme responsible for the oxidation of D-2-hydroxyglutarate (D-2-HG) to α-ketoglutarate (α-KG). medlineplus.govuniprot.org This enzyme belongs to the FAD-binding oxidoreductase/transferase type 4 family and is most active in the liver and kidney, with notable activity also present in the heart and brain. uniprot.orgwikipedia.org The D-2-HGDH enzyme is encoded by the D2HGDH gene. medlineplus.govwikipedia.org

The catalytic process involves the use of flavin adenine dinucleotide (FAD) as a cofactor. the-innovation.org D-2-HGDH facilitates the transfer of electrons from D-2-HG to the respiratory chain, although it cannot do so directly. the-innovation.org Structurally, human D-2-HGDH consists of an FAD-binding domain, a substrate-binding domain, and a small C-terminal domain, with the active site located at the interface of the two larger domains. rcsb.org Besides its high specificity for D-2-HG, D-2-HGDH can also oxidize other D-2-hydroxy acids like D-malate and, to a lesser extent, D-lactate. uniprot.orgrcsb.org

Mutations in the D2HGDH gene can lead to a deficiency of the enzyme, resulting in the accumulation of D-2-HG and causing the rare neurometabolic disorder D-2-hydroxyglutaric aciduria (D-2-HGA) type I. medlineplus.gov This accumulation is toxic to cells, particularly brain cells. medlineplus.gov

L-2-hydroxyglutarate dehydrogenase (L-2-HGDH) is a mitochondrial membrane-associated enzyme that specifically catalyzes the oxidation of L-2-hydroxyglutarate (L-2-HG) to α-ketoglutarate (α-KG). nih.govresearchgate.net Similar to D-2-HGDH, L-2-HGDH utilizes FAD as an electron acceptor in this reaction. frontiersin.orgresearchgate.net This enzyme plays a crucial "metabolite repair" role by eliminating L-2-HG, which can be produced through the promiscuous activity of other enzymes like malate dehydrogenase. plos.org

L2HGDH is found across various species, from bacteria to animals. nih.gov In higher eukaryotes, it is localized to the mitochondria and is associated with the mitochondrial membrane. nih.gov The enzyme consists of an FAD-binding domain and a substrate-binding domain. nih.gov Mutations in the human L2HGDH gene lead to the accumulation of L-2-HG, resulting in the neurometabolic disorder L-2-hydroxyglutaric aciduria (L-2-HGA). nih.gov Downregulation of L2HGDH and the subsequent accumulation of L-2-HG have been implicated in certain cancers, where L-2-HG is considered an oncometabolite. frontiersin.orgnih.gov

Interplay with Central Metabolic Pathways

2-HG significantly interacts with and influences central metabolic pathways, most notably the tricarboxylic acid (TCA) cycle and glutamine metabolism.

2-Hydroxyglutarate is structurally very similar to α-ketoglutarate (α-KG), a key intermediate of the tricarboxylic acid (TCA) cycle. frontiersin.orgnih.gov This structural similarity is the basis for much of the metabolic impact of 2-HG. The production of 2-HG directly consumes α-KG. nih.gov For instance, neomorphic mutations in isocitrate dehydrogenase (IDH) enzymes lead to the conversion of α-KG to D-2-HG, thereby depleting the pool of α-KG. nih.gov This depletion can affect the levels of subsequent metabolites in the TCA cycle, such as succinate (B1194679), fumarate, and malate. nih.gov

The accumulation of 2-HG, both D- and L-enantiomers, can competitively inhibit α-KG-dependent dioxygenases. nih.govnih.gov This inhibition occurs because 2-HG binds to the α-KG binding site on these enzymes. nih.gov The consequences of this inhibition are far-reaching, affecting processes like histone and DNA demethylation. nih.govmdpi.com Furthermore, the generation of 2-HG can lead to a reductive shift in the cellular redox environment. nih.gov In some contexts, the accumulation of TCA cycle intermediates like succinate and fumarate, along with 2-HG, can induce a state of "pseudohypoxia" by inhibiting prolyl hydroxylases, which are also α-KG-dependent enzymes. mdpi.comfrontiersin.org

The metabolism of 2-HG is intricately linked with glutamine metabolism. Glutamine is a primary source for the production of α-ketoglutarate through a process called glutaminolysis, which involves the conversion of glutamine to glutamate (B1630785) and then to α-KG. aacrjournals.org This α-KG can then be converted to 2-HG. nih.gov Studies have shown that in certain cancer cells, 2-HG is predominantly derived from glutamine anaplerosis into the TCA cycle. nih.gov

The presence of cancer-associated IDH1 mutations and the resulting D-2-HG accumulation have been shown to stimulate glutamine metabolism, particularly under hypoxic conditions. researchgate.net This suggests that the production of 2-HG can reprogram cellular metabolism to increase reliance on glutamine. frontiersin.org In some cancer types, such as acute myeloid leukemia (AML) with high levels of 2-HG, there is evidence of abnormal glutamine metabolism, characterized by higher ratios of glutamate to glutamine. pnas.org Furthermore, inhibiting glutamine metabolism, for instance with a glutaminase (B10826351) inhibitor, can reduce the levels of L-2-HG in renal cell carcinoma cells, suppressing tumor-promoting phenotypes. aacrjournals.org This highlights the crucial role of glutamine as a precursor for 2-HG synthesis in certain pathological contexts. aacrjournals.org

Data Tables

Table 1: Key Enzymes in 2-HG Metabolism

| Enzyme | Gene | Substrate | Product | Cellular Location | Cofactor |

|---|---|---|---|---|---|

| Lactate Dehydrogenase C (LDHC) | LDHC | α-Ketoglutarate | L-2-Hydroxyglutarate | Cytosol/Mitochondria (Testis) | NADH |

| D-2-Hydroxyglutarate Dehydrogenase (D-2-HGDH) | D2HGDH | D-2-Hydroxyglutarate | α-Ketoglutarate | Mitochondria | FAD |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Hydroxyglutaric acid (2-HG) |

| D-2-Hydroxyglutarate (D-2-HG) |

| L-2-Hydroxyglutarate (L-2-HG) |

| α-Ketoglutarate (α-KG) |

| Pyruvate |

| Lactate |

| S-2-Hydroxyglutarate (S-2-HG) |

| Flavin adenine dinucleotide (FAD) |

| D-Malate |

| D-Lactate |

| Succinate |

| Fumarate |

| Malate |

| Glutamine |

| Glutamate |

| Isocitrate |

Effects on Cellular Redox Homeostasis and NADPH Pools

The accumulation of this compound (2-HG), in both its D- and L-enantiomeric forms, significantly disrupts the delicate balance of cellular redox homeostasis. This interference primarily revolves around the pools of nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) and nicotinamide adenine dinucleotide (NADH), which are crucial for maintaining cellular reducing power and mitigating oxidative stress. portlandpress.comnih.gov

D-2-Hydroxyglutaric Acid (D-2-HG) and NADPH Depletion

The most direct impact of D-2-HG on redox balance stems from its synthesis by mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes. portlandpress.com Unlike their wild-type counterparts which produce NADPH by converting isocitrate to α-ketoglutarate (α-KG), the mutant enzymes gain a new function: they consume NADPH to reduce α-KG into D-2-HG. portlandpress.comnih.gov This neomorphic activity leads to a significant drain on the cell's NADPH reserves, resulting in a decreased NADPH/NADP+ ratio. portlandpress.comresearchgate.net

The consequences of this NADPH depletion are profound:

Increased Oxidative Stress: NADPH is essential for regenerating the primary cellular antioxidant, reduced glutathione (GSH), from its oxidized state. portlandpress.com With less available NADPH, the cell's capacity to buffer reactive oxygen species (ROS) is diminished. nih.gov This leads to an accumulation of ROS, which can cause oxidative damage to vital cellular components, including lipids, proteins, and DNA. portlandpress.com Consequently, cells with IDH1/2 mutations exhibit heightened sensitivity to oxidative damage from external agents like ionizing radiation. frontiersin.org

Competition with Anabolic Pathways: The synthesis of D-2-HG creates a high demand for NADPH, putting it in direct competition with other essential anabolic processes that also require this reducing equivalent. nih.gov A notable example is de novo fatty acid synthesis, where the production of molecules like palmitate is impaired due to the limited availability of NADPH. nih.govresearchgate.net

To counteract this chronic NADPH deficit, cells with IDH mutations adapt their metabolism. A key compensatory mechanism is the upregulation of the pentose (B10789219) phosphate pathway (PPP), a major route for NADPH production. nih.govnih.gov Additionally, certain cancer cells, such as IDH1-mutant gliomas, become heavily reliant on the nuclear factor (erythroid-derived 2)-like 2 (Nrf2)-governed glutathione synthesis pathway to maintain intracellular redox balance and survive the increased oxidative stress. frontiersin.org

Interactive Table 1: Impact of D-2-HG Synthesis on Cellular Redox Parameters

| Parameter | Effect of D-2-HG Synthesis | Mechanism | Reference |

| NADPH | Decrease | Consumed by mutant IDH1/2 enzymes during the reduction of α-KG to D-2-HG. | portlandpress.comnih.gov |

| NADP+ | Increase | Generated as a byproduct of NADPH oxidation by mutant IDH1/2. | portlandpress.com |

| NADPH/NADP+ Ratio | Decrease | Result of NADPH consumption and NADP+ generation. | portlandpress.com |

| Reduced Glutathione (GSH) | Decrease | Impaired regeneration from its oxidized form due to NADPH scarcity. | portlandpress.comnih.gov |

| Reactive Oxygen Species (ROS) | Increase | Reduced antioxidant capacity leads to the accumulation of damaging ROS. | portlandpress.comnih.gov |

L-2-Hydroxyglutaric Acid (L-2-HG) and Reductive Stress

The role of L-2-HG in redox homeostasis is distinctly different and is often associated with conditions of hypoxia (low oxygen). nih.gov Under hypoxic and acidic conditions, promiscuous activity of enzymes such as lactate dehydrogenase (LDH) and malate dehydrogenase (MDH) can produce L-2-HG from α-KG. portlandpress.com This reaction consumes NADH, thereby lowering the NADH/NAD+ ratio. portlandpress.com

This process is considered an adaptive response to mitigate the adverse effects of reductive stress—a state characterized by an excessively high NADH/NAD+ ratio that can occur during hypoxia. frontiersin.orgnih.gov By converting NADH to NAD+, the production of L-2-HG helps to rebalance (B12800153) the cellular redox state, acting as a sink or reservoir for excess reducing equivalents. frontiersin.orgnih.gov L-2-HG accumulation can shift glucose flux from glycolysis towards the pentose phosphate pathway, enhancing the cell's reducing potential and ability to eliminate ROS. ahajournals.org

Despite this protective role against reductive stress, studies on rat brains have shown that direct administration of L-2-HG can induce oxidative stress, causing the oxidation of lipids and proteins and reducing the brain's antioxidant capacity. nih.gov This suggests that while its production can be a response to one form of redox imbalance (reductive stress), high concentrations of the metabolite itself can provoke another (oxidative stress). nih.gov

Interactive Table 2: Impact of L-2-HG Synthesis and Presence on Cellular Redox Parameters

| Condition | Parameter | Effect of L-2-HG | Mechanism | Reference |

| Hypoxia (L-2-HG Synthesis) | NADH/NAD+ Ratio | Decrease | NADH is consumed during the reduction of α-KG to L-2-HG by LDH and MDH. | portlandpress.comnih.gov |

| Hypoxia (L-2-HG Synthesis) | Reductive Stress | Mitigation | Acts as a sink for excess reducing equivalents, helping to balance the redox state. | frontiersin.orgnih.gov |

| Direct Administration | Lipid & Protein Oxidation | Increase | Induces oxidative damage in rat brain tissue. | nih.gov |

| Direct Administration | Antioxidant Capacity | Decrease | Reduces the brain's ability to manage free radicals. | nih.gov |

Molecular Mechanisms of 2 Hg Pathogenicity and Oncogenesis

Inhibition of α-Ketoglutarate-Dependent Dioxygenases

2-HG competitively inhibits a broad range of α-KG-dependent dioxygenases, enzymes crucial for various cellular processes. nih.govfrontiersin.orgstemcell.comnih.govunc.edu This inhibition is a primary driver of its pathogenic and oncogenic effects. By binding to the active site of these enzymes, 2-HG disrupts their normal function, leading to significant downstream consequences. nih.govnih.gov

A major target of 2-HG is the Jumonji C (JmjC) domain-containing family of histone lysine (B10760008) demethylases (KDMs). nih.govfrontiersin.orggrafiati.comencyclopedia.pub These enzymes are responsible for removing methyl groups from histone proteins, a key process in regulating gene expression. life-science-alliance.orgresearchgate.net By inhibiting JmjC KDMs, 2-HG leads to a global increase in histone methylation, particularly at H3K4, H3K9, H3K27, and H3K79. nih.govlife-science-alliance.org This altered histone methylation landscape disrupts normal chromatin structure and gene regulation, contributing to tumorigenesis. life-science-alliance.orgresearchgate.net For example, the inhibition of KDM4C, an H3K9 demethylase, by 2-HG has been linked to adipocyte differentiation. frontiersin.org

The Ten-Eleven Translocation (TET) family of enzymes, which are also α-KG-dependent dioxygenases, are potently inhibited by 2-HG. nih.govfrontiersin.orgnih.gov TET proteins (TET1, TET2, and TET3) are responsible for oxidizing 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), the first step in active DNA demethylation. nih.govashpublications.org Inhibition of TET enzymes by 2-HG leads to a significant decrease in global 5hmC levels and a corresponding increase in DNA hypermethylation. nih.govnih.govaacrjournals.org This aberrant DNA methylation pattern is a hallmark of cancers with IDH mutations and is a key driver of the CpG Island Methylator Phenotype (C-IMP). aacrjournals.orgoup.com

Prolyl hydroxylases (PHDs) are α-KG-dependent enzymes that play a critical role in regulating the stability of the alpha subunit of hypoxia-inducible factor (HIF-1α). nih.govdovepress.com Under normal oxygen conditions, PHDs hydroxylate HIF-1α, targeting it for degradation. nih.govmolbiolcell.orgnih.gov By inhibiting PHDs, 2-HG can lead to the stabilization of HIF-1α even in the presence of oxygen. mdpi.com This pseudohypoxic state can promote tumor growth by activating genes involved in angiogenesis, glucose metabolism, and cell survival. nih.govdovepress.com

The AlkB family of proteins, including ALKBH2 and ALKBH3 in humans, are α-KG-dependent dioxygenases involved in DNA repair. frontiersin.orgnih.govnih.gov These enzymes repair alkylated DNA bases, such as 1-methyladenine (B1486985) and 3-methylcytosine, through oxidative demethylation. ucl.ac.uk 2-HG has been shown to inhibit the activity of ALKBH enzymes, leading to impaired DNA repair. nih.govnih.gov This can result in the accumulation of DNA damage, contributing to genomic instability and promoting tumorigenesis. nih.govmit.edu Cells with IDH mutations and high levels of 2-HG are consequently more sensitive to DNA alkylating agents. nih.gov

Epigenetic Remodeling and Gene Expression Alterations

The widespread inhibition of α-KG-dependent dioxygenases by 2-HG results in profound epigenetic remodeling and subsequent alterations in gene expression. life-science-alliance.orgresearchgate.netbevital.no These changes are central to the oncogenic effects of this oncometabolite.

The most prominent epigenetic alteration induced by 2-HG is DNA hypermethylation, leading to what is known as the CpG Island Methylator Phenotype (C-IMP). nih.govresearchgate.netoup.com This phenotype is characterized by the widespread hypermethylation of CpG islands, which are often located in the promoter regions of genes. oup.com The inhibition of TET enzymes by 2-HG is the primary mechanism behind the establishment of C-IMP in IDH-mutant tumors. aacrjournals.orgoup.comtandfonline.com This hypermethylation can lead to the silencing of tumor suppressor genes, providing a selective advantage for cancer cell growth. nih.govoup.com The G-CIMP (glioma-CIMP) is strongly associated with IDH1 mutations and is a defining molecular feature of a distinct subgroup of gliomas. researchgate.net

Histone Hypermethylation

2-Hydroxyglutarate (2-HG) acts as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases due to its structural similarity to α-KG. termedia.plresearchgate.net This family of over 60 enzymes includes crucial regulators of histone methylation, leading to the characterization of 2-HG as an oncometabolite. termedia.pl Specifically, 2-HG inhibits the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). frontiersin.orgnih.gov

Both enantiomers of 2-HG, D-2-HG and L-2-HG, have been shown to inhibit histone demethylases, although L-2-HG is generally a more potent inhibitor. termedia.plfrontiersin.org For instance, studies have demonstrated the inhibition of histone H3K36 demethylase KDM2A and Caenorhabditis elegans KDM7A by both enantiomers, with D-2-HG being less potent. researchgate.net The inhibitory effect is competitive with α-KG, meaning that increasing concentrations of α-KG can counteract the inhibition by 2-HG. researchgate.net

The accumulation of 2-HG in cells with mutations in isocitrate dehydrogenase 1/2 (IDH1/2) leads to a global hypermethylation of histones. jci.org In vivo studies of IDH-mutated glioma samples with high levels of 2-HG have revealed increased methylation marks on various histone residues, including H3K4, H3K9, H3K27, and H3K79. termedia.pl This hypermethylation phenotype is a key contributor to the oncogenic properties of 2-HG. aacrjournals.org For example, the inhibition of KDM5 histone lysine demethylases by (R)-2HG has been functionally linked to transformation in IDH-mutant acute myeloid leukemia (AML) and glioma. aacrjournals.org This epigenetic reprogramming alters the transcriptome of glioma cells, contributing to their malignant properties. jci.org

Table 1: Impact of 2-HG on Histone Demethylases and Methylation Marks

| Enzyme Family | Specific Enzymes Inhibited | Histone Marks Affected | Functional Consequence |

|---|---|---|---|

| Jumonji C (JmjC) domain-containing histone demethylases (KDMs) | KDM2A, KDM5, CeKDM7A | H3K4, H3K9, H3K27, H3K36, H3K79 | Histone hypermethylation, altered gene expression, cellular transformation |

Impact on Cell Differentiation and Proliferation

The accumulation of 2-hydroxyglutarate (2-HG) plays a significant role in blocking cellular differentiation and promoting proliferation, key hallmarks of cancer. portlandpress.comnih.gov By inhibiting α-ketoglutarate (α-KG)-dependent dioxygenases, 2-HG induces epigenetic changes that lock cells in an undifferentiated, stem-cell-like state. nih.govnih.gov This is a crucial mechanism in the pathogenesis of cancers with isocitrate dehydrogenase (IDH) mutations, such as glioma and acute myeloid leukemia (AML). nih.gov

For instance, in hematopoietic cells, the presence of mutant IDH and the resulting high levels of D-2-HG are sufficient to block myeloid differentiation and promote leukemogenesis. nih.govmdpi.com Similarly, in glioma cells, an inhibitor of mutant IDH1 was shown to delay growth and promote differentiation. frontiersin.orgnih.gov The mechanism often involves the hypermethylation of histone marks at genes critical for lineage-specific differentiation. frontiersin.org For example, D-2-HG-induced H3K9me3 at MyoD-binding loci compromises MyoD-driven differentiation in fibroblasts. frontiersin.org Likewise, the blockage of adipocyte differentiation by D-2-HG is associated with an enrichment of the repressive H3K9me3 mark at lineage-specific genes. frontiersin.org

While 2-HG is a potent driver of oncogenesis by maintaining a dedifferentiated state, its direct effect on cell proliferation is more complex. oncotarget.comescholarship.org Some studies suggest that the ablation of D-2-HG production in cancer cells with IDH mutations does not significantly affect cell proliferation in vitro. oncotarget.comescholarship.org However, it strongly inhibits anchorage-independent growth and in vivo tumor growth. oncotarget.comescholarship.org This indicates that while not essential for the basic proliferative machinery, 2-HG is critical for maintaining the oncogenic properties that allow for tumor formation. oncotarget.com

Alterations in DNA Repair Mechanisms

2-Hydroxyglutarate (2-HG) has been shown to significantly impair DNA repair mechanisms, contributing to genomic instability and tumorigenesis. portlandpress.com This occurs through its inhibitory action on α-ketoglutarate (α-KG)-dependent dioxygenases, which include enzymes involved in DNA repair. nih.govacs.org

One of the key families of enzymes affected is the AlkB homolog (ALKBH) family of DNA repair enzymes. nih.govacs.org Both D- and L-2-HG can inhibit human ALKBH2 and ALKBH3, which are responsible for repairing alkylated DNA damage. nih.govacs.org The inhibition of these enzymes leads to an accumulation of DNA adducts, increased mutation rates, and can influence a cell's sensitivity to alkylating chemotherapeutic agents. nih.gov

Furthermore, 2-HG induces a homologous recombination (HR) defect, rendering tumor cells with IDH1/2 mutations particularly sensitive to poly (ADP-ribose) polymerase (PARP) inhibitors. nih.govnih.govsigmaaldrich.comcapes.gov.brresearchgate.net This "BRCAness" phenotype can be reversed by inhibitors of mutant IDH, highlighting the direct role of 2-HG in this process. sigmaaldrich.comcapes.gov.br The mechanism involves the hypermethylation of DNA, which leads to the dissociation of the CTCF protein from DNA damage regions. researchgate.net This disrupts the chromatin organization necessary for the recruitment of essential DNA repair proteins like BRCA2 and RAD51, thereby impairing HR. researchgate.net

Additionally, D-2-HG can attenuate the transcription of ATM, a crucial protein in the DNA damage response, by increasing the repressive H3K9me3 mark at its promoter. frontiersin.orgnih.gov It also inhibits the histone demethylase KDM4B, leading to a hypermethylated state around DNA break sites and masking signals required for the recruitment of HR factors. frontiersin.orgnih.gov

Table 2: Effects of 2-HG on DNA Repair Pathways

| DNA Repair Pathway | Key Proteins/Enzymes Affected | Mechanism of Action by 2-HG | Consequence |

|---|---|---|---|

| Alkylation Damage Repair | ALKBH2, ALKBH3 | Competitive inhibition of α-KG-dependent activity | Accumulation of DNA adducts, increased mutation rate |

| Homologous Recombination (HR) | ATM, KDM4B, CTCF, BRCA2, RAD51 | Transcriptional repression of ATM, inhibition of KDM4B, disruption of CTCF binding | Impaired HR, "BRCAness" phenotype, sensitivity to PARP inhibitors |

Metabolic Reprogramming in Disease Contexts

The accumulation of 2-hydroxyglutarate (2-HG) is a hallmark of significant metabolic reprogramming in cancer cells. frontiersin.orgportlandpress.com This oncometabolite, produced by mutant isocitrate dehydrogenase (IDH) enzymes or under conditions of hypoxia and acidosis, profoundly alters cellular metabolism to support tumorigenesis. frontiersin.orgportlandpress.comnih.gov

Glycolysis and Lipid Synthesis Alterations

The impact of 2-HG on glycolysis is complex and appears to be context-dependent. Some studies report that 2-HG can reduce glycolysis. frontiersin.org However, other evidence suggests that in certain contexts, such as in dendritic cells and some acute myeloid leukemia (AML) cells, exogenous D-2-HG can increase glucose uptake and lactate (B86563) release. haematologica.orghaematologica.org This suggests a potential shift towards aerobic glycolysis, also known as the Warburg effect. The metabolic reshuffling caused by 2-HG can also involve an increase in glycolysis through the activation of hypoxia-inducible factor (HIF), even in the presence of oxygen. nih.gov

Regarding lipid synthesis, the production of 2-HG by mutant IDH enzymes consumes α-ketoglutarate (α-KG) and NADPH. frontiersin.org Since IDH is a critical enzyme for lipid synthesis, its mutation and the subsequent production of 2-HG can lead to a downregulation of this process. frontiersin.orgportlandpress.com

Mitochondrial Respiration Impairment

Both enantiomers of 2-hydroxyglutarate (2-HG), D-2-HG and L-2-HG, have been shown to inhibit mitochondrial respiration. frontiersin.orgportlandpress.com High levels of 2-HG can lead to a slowdown in oxidative phosphorylation (OXPHOS) and impair the function of the mitochondrial electron transport chain. mdpi.com This can result in the leakage of electrons and an excessive accumulation of mitochondrial superoxide, contributing to oxidative stress. mdpi.com

Immunological Modulation

2-Hydroxyglutarate (2-HG) is increasingly recognized not only as an oncometabolite but also as a potent immunomodulatory molecule that contributes to an immunosuppressive tumor microenvironment. frontiersin.orgnih.gov

D-2-HG, produced by cancer cells with IDH mutations, can be taken up by T cells and alter their metabolism and function. harvard.edunih.gov It has been shown to impair T-cell activation and proliferation. frontiersin.orgnih.gov Mechanistically, D-2-HG can interfere with T-cell receptor (TCR) signaling and polyamine biosynthesis, leading to reduced expression of the nuclear factor of activated T cells (NFAT), a key transcription factor for T-cell function. nih.govnih.gov

Furthermore, D-2-HG can skew T-cell differentiation. It has been observed to reduce T helper 17 (Th17) polarization while potentially increasing the frequency of regulatory T cells (Tregs). tandfonline.com This is achieved, in part, by triggering the destabilization of hypoxia-inducible factor-1α (HIF-1α), which in turn alters T-cell metabolism towards oxidative phosphorylation. haematologica.orgtandfonline.com

The immunosuppressive effects of 2-HG also extend to innate immunity. For example, D-2-HG can suppress the secretion of chemokines like CXCL10 from glioma cells, thereby inhibiting the recruitment of cytotoxic T lymphocytes to the tumor site. frontiersin.orgnih.gov It can also diminish the production of putrescine, a polyamine that stimulates T-lymphocyte proliferation. frontiersin.org In some contexts, L-2-HG has also been shown to decrease T-cell migration and abolish their proliferation. biorxiv.org

In macrophages, D-2-HG can accumulate and act as an anti-inflammatory immunometabolite, potentially dampening anti-tumor immune responses. researchgate.netnih.gov Conversely, L-2-HG has been suggested to have pro-inflammatory effects in some macrophage contexts. researchgate.net

Table 3: Immunomodulatory Effects of 2-HG

| Immune Cell Type | Effect of D-2-HG | Mechanism |

|---|---|---|

| CD8+ T cells | Impaired activation, proliferation, and cytotoxicity | Inhibition of TCR signaling, reduced NFAT expression, altered metabolism |

| T helper cells | Reduced Th17 polarization, potential increase in Tregs | HIF-1α destabilization, metabolic skewing towards oxidative phosphorylation |

| Macrophages | Anti-inflammatory effects | Accumulation in late-stage inflammatory responses |

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Hydroxyglutaric acid (2-HG) |

| D-2-Hydroxyglutarate (D-2-HG) |

| L-2-Hydroxyglutarate (L-2-HG) |

| α-ketoglutarate (α-KG) |

| Succinate (B1194679) |

| Putrescine |

Effects on T Cell Function and Differentiation

Specifically, CD8+ T-lymphocytes have been observed to accumulate S-2-hydroxyglutarate in response to T-cell receptor (TCR) activation, with levels increasing significantly under hypoxic conditions through a mechanism dependent on hypoxia-inducible factor 1-alpha (HIF-1α). nih.gov This accumulation of S-2HG influences CD8+ T-lymphocyte differentiation by modulating histone and DNA demethylation. nih.govresearchgate.net Treatment with S-2HG has been demonstrated to significantly boost the in vivo proliferation, persistence, and anti-tumor capabilities of adoptively transferred CD8+ T-lymphocytes. nih.govresearchgate.net

Conversely, D-2-HG, which is released by malignant cells such as acute myeloid leukemia (AML) blasts with IDH mutations, can promote immune evasion. researchgate.nettandfonline.com While D-2HG does not significantly impact IFNγ secretion by T-cells, it can slightly affect their proliferation. tandfonline.com It has been shown to destabilize HIF-1α, leading to a metabolic shift towards oxidative phosphorylation, an increase in regulatory T-cell (Treg) frequency, and a reduction in T helper 17 (Th17) polarization. tandfonline.com Furthermore, L-2HG secreted by tumor cells has been found to inhibit T-cell proliferation and migration, thereby suppressing anti-tumor immunity. researchgate.net

Other Proposed Mechanisms of Pathogenicity

Beyond its well-documented effects on immune cells, 2-hydroxyglutarate (2-HG) has been implicated in other pathogenic mechanisms that contribute to oncogenesis and disease progression. These include the disruption of collagen maturation, interference with RNA stability and demethylation, and the inhibition of key metabolic pathways.

Collagen Maturation

D-2-hydroxyglutarate (D-2HG), produced by mutant IDH1, has been shown to disrupt the proper maturation of collagen. nih.govnih.gov This occurs through the inhibition of prolyl-4-hydroxylases (P4Hs) and procollagen-lysine, 2-oxoglutarate 5-dioxygenases (PLODs), which are enzymes essential for collagen hydroxylation. frontiersin.org This hydroxylation is a critical step for the stabilization of the collagen triple helix. researchgate.net

The impaired collagen maturation leads to an accumulation of immature collagen molecules in the endoplasmic reticulum (ER), triggering an ER stress response. nih.govnih.govfrontiersin.org This can result in basement membrane aberrations, which may contribute to the progression of gliomas. nih.govnih.govfrontiersin.org The accumulation of immature procollagen-IV in the ER can also lead to ER stress and autophagy of the ER, which in turn inhibits the autophagic degradation that would normally lead to apoptosis. frontiersin.org

RNA Transcript Stability and RNA Demethylation (e.g., FTO)

R-2-hydroxyglutarate (R-2HG) has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO), an α-ketoglutarate-dependent dioxygenase that functions as an RNA demethylase. nih.govuniprot.org FTO removes N6-methyladenosine (m6A), a prevalent internal modification in messenger RNA (mRNA). uniprot.org

By inhibiting FTO, R-2HG leads to an increase in global m6A RNA modification. nih.gov This increased methylation can decrease the stability of certain mRNA transcripts, such as those for the proto-oncogenes MYC and CEBPA. nih.govresearchgate.net The reduced stability of these transcripts leads to their degradation and subsequent suppression of their associated signaling pathways. nih.govresearchgate.net

Furthermore, FTO is involved in the demethylation of N6,2'-O-dimethyladenosine (m6Am) in small nuclear RNAs (snRNAs), which are core components of the spliceosome. biorxiv.orgscispace.com Inhibition of FTO by 2-HG can lead to increased levels of dimethylated snRNAs, which may alter patterns of alternative splicing. scispace.com

Lysine Degradation Pathway Inhibition (e.g., Lysine-α-ketoglutarate reductase)

L-2-hydroxyglutarate has been shown to interfere with the degradation of lysine. plos.org Specifically, L-2-hydroxyglutarate inhibits the enzyme lysine-α-ketoglutarate reductase, which is the first and rate-limiting step in the major pathway of lysine catabolism in mammalian tissues. plos.org This enzyme converts lysine and α-ketoglutarate to saccharopine. plos.org

In a mouse model of L-2-hydroxyglutaric aciduria, a disease caused by the deficiency of L-2-hydroxyglutarate dehydrogenase, the accumulation of L-2-hydroxyglutarate led to a marked increase in lysine concentration and a depletion of saccharopine in the brain. plos.org The inhibition of lysine-α-ketoglutarate reductase by L-2-hydroxyglutarate was determined to have a Ki of approximately 0.8 mM. plos.org This suggests that the high concentrations of L-2-hydroxyglutarate found in this disease can significantly disrupt lysine metabolism. plos.org

Interestingly, a pathway for lysine degradation in bacteria has been identified that proceeds through glutarate and L-2-hydroxyglutarate as intermediates. researchgate.netnih.govuni-konstanz.denih.gov In this pathway, the enzyme CsiD, an α-ketoglutarate-dependent dioxygenase, catalyzes the hydroxylation of glutarate to form L-2-hydroxyglutarate. researchgate.netnih.govuni-konstanz.denih.gov

2 Hydroxyglutaric Acidurias 2 Hgas

D-2-Hydroxyglutaric Aciduria (D-2-HGA)

D-2-hydroxyglutaric aciduria (D-2-HGA) is a rare metabolic disorder with a wide range of clinical presentations, from mild to severe. orpha.netmhmedical.com The primary features often include developmental delay, seizures, weak muscle tone (hypotonia), and abnormalities in the cerebrum. nih.gov The severity of D-2-HGA can differ, with some individuals experiencing a more severe course with neonatal or early infantile-onset epileptic encephalopathy, while others may have a milder phenotype with developmental delay and hypotonia as the main findings. orpha.net Cardiomyopathy can be a feature of the more severe forms. orpha.netmhmedical.com D-2-HGA is further classified into two main subtypes, Type I and Type II, based on the underlying genetic cause. nih.govnih.gov

D-2-HGA Type I (D2HGDH Mutations)

D-2-HGA Type I is an autosomal recessive disorder caused by mutations in the D2HGDH gene. nih.govmedlineplus.gov This gene encodes the enzyme D-2-hydroxyglutarate dehydrogenase, which is responsible for the breakdown of D-2-hydroxyglutarate. nih.govmedlineplus.gov Loss-of-function mutations in D2HGDH lead to a deficiency of this enzyme, resulting in the accumulation of D-2-hydroxyglutarate. medlineplus.govnih.gov The clinical spectrum of D-2-HGA Type I is broad, with some individuals presenting with significant neurological impairment while others may be asymptomatic. orpha.net Common clinical manifestations include developmental delay, hypotonia, and seizures. uchicago.edu To date, numerous mutations in the D2HGDH gene have been identified in individuals with D-2-HGA Type I. nih.govivami.com

D-2-HGA Type II (IDH2 Gain-of-Function Mutations)

D-2-HGA Type II is caused by heterozygous gain-of-function mutations in the IDH2 gene. nih.govmedlineplus.gov This condition is typically more severe than Type I. orpha.net The IDH2 gene encodes the mitochondrial enzyme isocitrate dehydrogenase 2. orpha.netnih.gov Specific mutations, most commonly at the R140 residue, alter the enzyme's function, causing it to convert isocitrate to D-2-hydroxyglutarate. nih.govresearchgate.netnih.gov This leads to the accumulation of D-2-hydroxyglutarate. researchgate.net D-2-HGA Type II is considered an autosomal dominant disorder and often arises from new mutations, occurring in individuals with no family history of the condition. medlineplus.govmetabolicsupportuk.org Clinical features of D-2-HGA Type II include early-onset encephalopathy, cardiomyopathy, and a more severe clinical course compared to Type I. orpha.netnih.gov

Combined D,L-2-Hydroxyglutaric Aciduria (D,L-2-HGA)

Combined D,L-2-hydroxyglutaric aciduria is a severe neurometabolic disorder characterized by the accumulation of both D- and L-2-hydroxyglutarate. nih.govwikipedia.org This condition is caused by autosomal recessive mutations in the SLC25A1 gene, which encodes the mitochondrial citrate (B86180) carrier. nih.govwikipedia.org The clinical presentation is typically severe, with neonatal-onset encephalopathy, intractable seizures, profound muscular weakness, respiratory difficulties, and a lack of psychomotor development, often leading to early death. nih.govmendelian.co Brain imaging in individuals with combined D,L-2-HGA often reveals significant abnormalities, including enlarged ventricles and delayed myelination. mendelian.co Biochemically, there is a notable increase in both D- and L-2-hydroxyglutarate in bodily fluids, with D-2-hydroxyglutarate levels being more significantly elevated. nih.govnih.gov

Metaphyseal Chondromatosis with D-2-Hydroxyglutaric Aciduria (MC-HGA)

Metaphyseal chondromatosis with D-2-hydroxyglutaric aciduria (MC-HGA) is an extremely rare genetic disorder that uniquely combines skeletal abnormalities with the biochemical features of D-2-HGA. orpha.netmonarchinitiative.org Individuals with MC-HGA present with enchondromatosis, which is characterized by abnormal bone growth, leading to short stature and severe metaphyseal dysplasia. orpha.netnih.gov While they have elevated levels of urinary D-2-hydroxyglutaric acid, significant neurologic abnormalities are not always a prominent feature. nih.gov Recent research has identified somatic mutations in the IDH1 gene in some individuals with this condition, providing insight into its molecular basis. sequencing.com

L-2-Hydroxyglutaric Aciduria (L-2-HGA)

L-2-hydroxyglutaric aciduria (L-2-HGA) is a progressive neurodegenerative disorder. nih.govalextlc.org The clinical course is often insidious, with symptoms typically appearing in infancy or early childhood. nih.gov Key features include developmental delay, cerebellar ataxia (problems with balance and coordination), seizures, and macrocephaly (an unusually large head). nih.govnih.gov The condition worsens over time, often leading to severe disability by early adulthood. nih.govmetabolicsupportuk.org Brain imaging in L-2-HGA typically reveals a characteristic pattern of subcortical leukoencephalopathy. wikipedia.org Individuals with L-2-HGA may also have an increased risk of developing brain tumors. krebs-praedisposition.de

L2HGDH Gene Mutations and Deficiency

L-2-HGA is an autosomal recessive disorder caused by mutations in the L2HGDH gene. alextlc.orgnih.gov This gene provides instructions for making the enzyme L-2-hydroxyglutarate dehydrogenase, which is located in the mitochondria. alextlc.orgmedlineplus.gov This enzyme is responsible for breaking down L-2-hydroxyglutarate. medlineplus.gov Mutations in the L2HGDH gene lead to a deficiency of this enzyme, causing L-2-hydroxyglutarate to accumulate to toxic levels in cells, particularly in the brain. alextlc.orgmetabolicsupportuk.orgmedlineplus.gov A wide variety of mutations in the L2HGDH gene have been identified in individuals with L-2-HGA, including missense, nonsense, frameshift, and splice-site mutations. nih.govnih.gov These mutations result in a non-functional or absent enzyme, leading to the characteristic biochemical and clinical features of the disorder. medlineplus.gov

| Condition | Gene(s) Involved | Inheritance Pattern | Key Clinical Features |

| D-2-HGA Type I | D2HGDH | Autosomal Recessive | Developmental delay, hypotonia, seizures (variable severity) |

| D-2-HGA Type II | IDH2 | Autosomal Dominant | Severe early-onset encephalopathy, cardiomyopathy |

| Combined D,L-2-HGA | SLC25A1 | Autosomal Recessive | Severe neonatal encephalopathy, early death |

| MC-HGA | IDH1 (somatic) | Not applicable (somatic) | Metaphyseal chondromatosis, elevated D-2-HGA |

| L-2-HGA | L2HGDH | Autosomal Recessive | Progressive neurodegeneration, cerebellar ataxia, leukoencephalopathy |

Neurological Impairment and Neurotoxicity

2-Hydroxyglutaric acidurias (2-HGAs) are a group of neurometabolic disorders that lead to progressive brain damage. medlineplus.gov The primary types of this condition include D-2-hydroxyglutaric aciduria (D-2-HGA), L-2-hydroxyglutaric aciduria (L-2-HGA), and combined D,L-2-hydroxyglutaric aciduria (D,L-2-HGA). medlineplus.gov The accumulation of D-2-hydroxyglutarate (D-2-HG) and/or L-2-hydroxyglutarate (L-2-HG) in bodily fluids serves as the biochemical indicator for these disorders. nih.gov

D-2-hydroxyglutaric aciduria (D-2-HGA) is characterized by several key features, including delayed development, seizures, hypotonia (weak muscle tone), and abnormalities in the cerebrum. medlineplus.gov The cerebrum is the largest part of the brain and governs essential functions like muscle movement, speech, vision, thought, emotion, and memory. medlineplus.gov Two subtypes of D-2-HGA have been identified: type I and type II. medlineplus.gov

L-2-hydroxyglutaric aciduria (L-2-HGA) primarily impacts the cerebellum, a brain region crucial for coordinating movements. medlineplus.gov Consequently, many individuals with L-2-HGA experience issues with balance and muscle coordination, known as ataxia. medlineplus.govmedlink.com Other symptoms of L-2-HGA can include developmental delays, seizures, speech difficulties, and macrocephaly (an unusually large head). medlineplus.govorpha.net The onset of these signs and symptoms typically occurs during infancy or early childhood, with the condition worsening over time and often resulting in severe disability by early adulthood. medlineplus.gov The clinical course is characterized as a slowly progressive encephalopathy. medlink.com

Combined D,L-2-hydroxyglutaric aciduria results in severe brain abnormalities that are evident in early infancy. medlineplus.gov

The neurotoxic effects of elevated D-2-HG levels are believed to be linked to the activation of NMDA receptors. nih.gov High concentrations of D-2-HG and L-2-HG can be damaging to cells, particularly brain cells, leading to cell death. medlineplus.gov This vulnerability of brain cells may explain why the signs and symptoms of D-2-HGA and L-2-HGA are predominantly neurological. medlineplus.gov

Table 1: Comparison of Neurological Impairments in 2-Hydroxyglutaric Acidurias

| Feature | D-2-HGA | L-2-HGA | Combined D,L-2-HGA |

|---|---|---|---|

| Primary Affected Brain Region | Cerebrum medlineplus.gov | Cerebellum medlineplus.gov | Severe generalized brain abnormalities medlineplus.gov |

| Key Neurological Signs | Delayed development, seizures, hypotonia medlineplus.gov | Ataxia, developmental delay, seizures, speech difficulties medlineplus.govorpha.net | Severe early-onset epileptic encephalopathy wikipedia.org |

| Other Common Features | Abnormalities in cerebrum-controlled functions (movement, speech, vision, etc.) medlineplus.gov | Macrocephaly, extrapyramidal symptoms nih.govorpha.net | Lack of developmental progress wikipedia.org |

| Onset | Infancy/Early Childhood nih.gov | Infancy/Early Childhood medlineplus.gov | Early Infancy medlineplus.gov |

| Progression | Progressive medlineplus.gov | Slowly progressive, leading to severe disability medlineplus.gov | Severe and rapidly progressive wikipedia.org |

Differential Diagnosis of 2-HGAs

The differential diagnosis of 2-hydroxyglutaric acidurias typically begins with the clinical evaluation of a patient presenting with unexplained developmental delay or other neurological dysfunction of unknown origin, which raises suspicion for a metabolic disorder. nih.gov While the clinical presentation can often suggest either D-2-HGA or L-2-HGA, definitive diagnosis requires further laboratory and imaging studies. nih.gov

Urinary organic acid screening using gas chromatography-mass spectrometry (GC-MS) can detect elevated levels of 2-hydroxyglutarate (2-HG), but this method does not distinguish between the D- and L-isomers. nih.govorpha.net Therefore, chiral differentiation is essential for a correct diagnosis and must be performed by a specialized laboratory. nih.govorpha.netnih.gov This can be achieved through techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

In addition to biochemical testing, neuroimaging plays a crucial role in the differential diagnosis. Magnetic resonance imaging (MRI) findings can be highly characteristic and often suggest the diagnosis even before metabolic testing is completed. ajnr.orgradiopaedia.org

L-2-HGA is characterized by a distinctive centripetal pattern of white matter involvement on MRI, affecting the subcortical U-fibers first and then progressing to a deeper, confluent pattern. radiopaedia.org A key differentiating feature is that the brainstem and corpus callosum are typically spared. nih.govradiopaedia.orgresearchgate.net

D-2-HGA on MRI may show enlargement of the lateral ventricles, subdural effusions, subependymal pseudocysts, and signs of delayed cerebral maturation. nih.govresearchgate.net

Other conditions that may be considered in the differential diagnosis include Canavan disease and Kearns-Sayre syndrome, which can be distinguished from L-2-HGA based on specific MRI characteristics. radiopaedia.org For instance, in Canavan disease, the brainstem is affected, and there is markedly elevated N-acetylaspartate (NAA) on MR spectroscopy. radiopaedia.org In Kearns-Sayre syndrome, the brainstem and thalami are typically affected. radiopaedia.org

Genetic testing can confirm the diagnosis and differentiate between the subtypes of 2-HGA. nih.gov Mutations in the D2HGDH gene are associated with D-2-HGA type I, while mutations in the IDH2 gene are linked to D-2-HGA type II. nih.gov L-2-HGA is caused by mutations in the L2HGDH gene. orpha.net

Table 3: Key Differentiating Features for the Diagnosis of 2-HGAs

| Diagnostic Tool | L-2-HGA | D-2-HGA | Other Considerations |

|---|---|---|---|

| Clinical Presentation | Slowly progressive encephalopathy with cerebellar ataxia nih.govmedlink.com | More variable course, may include cardiomyopathy medlink.comwikipedia.org | Unexplained developmental delay and/or neurological dysfunction nih.gov |

| Biochemical Analysis | Elevated L-2-HG in urine, plasma, and CSF nih.govradiopaedia.org | Elevated D-2-HG in urine, plasma, and CSF nih.gov | Chiral differentiation of 2-HG is mandatory for diagnosis nih.govorpha.netnih.gov |

| Neuroimaging (MRI) | Centripetal pattern of subcortical white matter abnormalities, sparing of brainstem and corpus callosum nih.govradiopaedia.orgresearchgate.net | Enlarged lateral ventricles, subdural effusions, subependymal pseudocysts, delayed cerebral maturation nih.govresearchgate.net | Differentiated from Canavan disease and Kearns-Sayre syndrome by specific MRI findings radiopaedia.org |

| Genetic Testing | Mutations in L2HGDH gene orpha.net | Mutations in D2HGDH (Type I) or IDH2 (Type II) genes nih.gov | Confirms specific type of 2-HGA nih.gov |

Analytical and Diagnostic Methodologies for 2 Hg in Research and Clinical Settings

Molecular Genetic Analysis for IDH and HGDH Mutations

The underlying cause of elevated 2-HG levels, whether in inherited metabolic disorders or in cancer, is genetic mutations. Therefore, molecular genetic analysis is the definitive method for diagnosis and for understanding the etiology of 2-HG accumulation. The primary genes of interest are IDH1 and IDH2 in the context of cancer, and D2HGDH and L2HGDH in the context of D- and L-2-hydroxyglutaric aciduria, respectively.

Mutations in IDH1 and IDH2 are typically heterozygous missense mutations that occur at specific hotspots within the enzyme's active site. aacrjournals.orgportlandpress.com In IDH1, the most common mutation affects the arginine residue at codon 132 (R132), with substitutions such as R132H, R132C, R132S, and R132G being reported. aacrjournals.orgnih.gov In IDH2, mutations commonly occur at the analogous arginine residue 172 (R172) or at arginine 140 (R140). aacrjournals.orgdovepress.com These gain-of-function mutations lead to the neomorphic production of D-2-HG. nih.gov

In contrast, mutations in D2HGDH and L2HGDH are typically autosomal recessive and lead to a loss of function of the respective dehydrogenase enzymes. orpha.netorpha.net This results in the accumulation of D-2-HG or L-2-HG. orpha.netorpha.net A wide range of mutations, including missense, nonsense, frameshift, and splice site mutations, have been identified in these genes in patients with 2-hydroxyglutaric aciduria. nih.govresearchgate.netnih.gov

Several molecular techniques are employed to detect these mutations. Polymerase chain reaction (PCR) followed by direct Sanger sequencing is a conventional and reliable method. nih.gov However, its sensitivity can be limited, requiring a significant proportion of mutant alleles in the sample. nih.gov To overcome this, more sensitive methods have been developed, such as PCR-restriction fragment length polymorphism (PCR-RFLP), which has shown 100% concordance with DNA sequencing for IDH1 mutations. waocp.org Other highly sensitive techniques include real-time PCR-based assays, like the SNaPshot® assay and droplet digital PCR (ddPCR), which can detect mutant alleles at very low frequencies (down to 0.001%). nih.govresearchgate.netmdpi.com

| Gene | Common Mutation Hotspots | Type of Mutation Effect | Associated Disease | Common Detection Methods | Reference |

|---|---|---|---|---|---|

| IDH1 | R132 (e.g., R132H, R132C) | Gain-of-function (neomorphic) | Glioma, Acute Myeloid Leukemia (AML), Chondrosarcoma, Cholangiocarcinoma | Sanger Sequencing, PCR-RFLP, Real-time PCR, ddPCR | aacrjournals.orgnih.govdovepress.comnih.govwaocp.org |

| IDH2 | R172, R140 | Gain-of-function (neomorphic) | AML, Glioma, Chondrosarcoma | Sanger Sequencing, Real-time PCR, ddPCR | aacrjournals.orgdovepress.com |

| D2HGDH | Various (missense, nonsense, etc.) | Loss-of-function | D-2-Hydroxyglutaric Aciduria Type I | Sanger Sequencing | orpha.netnih.gov |

| L2HGDH | Various (frameshift, nonsense, missense, splice error) | Loss-of-function | L-2-Hydroxyglutaric Aciduria | Sanger Sequencing | orpha.netnih.govresearchgate.net |

Biomarker Applications of 2-HG Levels

The accumulation of 2-HG, particularly D-2-HG, in tumors with IDH1 or IDH2 mutations has established it as a valuable oncometabolite and biomarker. portlandpress.comaacrjournals.org Measuring 2-HG levels can serve multiple clinical purposes, including diagnosis, prognosis, and monitoring of therapeutic response. mdpi.comjneuropsychiatry.orgnih.gov

Numerous studies have demonstrated significantly elevated levels of 2-HG in tumor tissues from patients with IDH-mutant gliomas and acute myeloid leukemia (AML) compared to those with wild-type IDH. aacrjournals.orgnih.gov In gliomas, tissue concentrations of 2-HG can be over 100-fold higher in IDH-mutant tumors. nih.gov The ratio of R-2-HG to S-2-HG (rRS) in tumor tissue has been shown to be a highly sensitive and specific biomarker for IDH mutations, with one study reporting 97% sensitivity and 100% specificity. aacrjournals.org

Magnetic Resonance Spectroscopy (MRS) has emerged as a powerful noninvasive technique to detect and quantify 2-HG in the brain. aacrjournals.orgjci.org Specific MRS sequences can reliably detect the elevated 2-HG signal in IDH-mutant gliomas, allowing for a noninvasive diagnosis of the mutation status with high sensitivity and specificity. nih.govnih.govresearchgate.netoup.comresearchgate.net Serial MRS measurements can also track changes in 2-HG levels in response to therapy, providing an early indication of treatment efficacy. nih.govnih.gov

| Cancer Type | Sample Type | Finding | Diagnostic Accuracy/Prognostic Significance | Reference |

|---|---|---|---|---|

| Glioma | Tumor Tissue | >100-fold higher 2-HG in IDH-mutant vs. wild-type. | rRS ratio: 97% sensitivity, 100% specificity for IDH mutation. | aacrjournals.orgnih.gov |

| Glioma | Serum/Plasma | Generally not significantly elevated. | Plasma/urine 2-HG ratio may be predictive. | aacrjournals.orgaacrjournals.orgnih.gov |

| Glioma | Cerebrospinal Fluid (CSF) | Elevated D-2-HG levels that decrease with treatment. | Potential for monitoring therapeutic response. | oup.com |

| Glioma | Brain (via MRS) | Noninvasive detection of elevated 2-HG. | High sensitivity and specificity (>90%) for IDH mutation status. | nih.govnih.govresearchgate.netoup.comresearchgate.net |

| Acute Myeloid Leukemia (AML) | Serum | Significantly elevated in IDH-mutant patients. | >534.5 ng/mL is 98.8% specific for mutation. High levels correlate with poor prognosis. | ashpublications.orgpnas.orgaml-hub.com |

| Chondrosarcoma | Serum and Tumor | Elevated 2-HG in IDH-mutant tumors. | Useful biomarker for diagnosis and therapeutic efficacy. | omicsdi.org |

Therapeutic Strategies and Research Directions Targeting 2 Hg

Direct Inhibition of Mutant IDH Enzymes

A primary therapeutic approach involves the direct inhibition of the neomorphic activity of mutant IDH enzymes, thereby reducing the intracellular levels of 2-HG. mdpi.com This strategy aims to reverse the epigenetic and metabolic alterations driven by 2-HG and promote normal cellular differentiation. nih.gov

Several small molecule inhibitors have been developed to specifically target mutant IDH1 and IDH2 enzymes. These inhibitors are designed to bind to the mutant enzyme and block its ability to convert α-ketoglutarate (α-KG) to 2-HG. jci.org

Ivosidenib (AG-120): This is a potent and selective oral inhibitor of the mutant IDH1 enzyme. nih.gov It was developed by optimizing a precursor compound, AGI-5198, for therapeutic use in humans. mdpi.com Ivosidenib has demonstrated the ability to rapidly decrease 2-HG levels in cancer cells. nih.gov

Enasidenib (AG-221): This is a selective inhibitor of the mutant IDH2 enzyme. nih.gov It has been shown to inhibit the production of D-2-HG and induce differentiation in leukemia cells carrying IDH2 mutations. nih.gov

AGI-5198: One of the earlier-developed inhibitors, AGI-5198 is a phenyl-arginine-based compound that effectively blocks the production of 2-HG by mutant IDH1. mdpi.comnih.gov While it showed efficacy in preclinical models, its progression to clinical trials was hindered by suboptimal pharmacodynamic properties. amegroups.cn

AG-881 (Vorasidenib): This is a dual inhibitor that targets both mutant IDH1 and IDH2 enzymes. nih.gov AG-881 has shown the ability to penetrate the blood-brain barrier in preclinical studies, making it a promising candidate for treating brain tumors like glioma. nih.gov

Table 1: Small Molecule Inhibitors of Mutant IDH Enzymes

| Inhibitor | Target | Key Characteristics |

|---|---|---|

| Ivosidenib (AG-120) | Mutant IDH1 | Oral, selective inhibitor; first-in-class for IDH1-mutant cancers. nih.govamegroups.cn |

| Enasidenib (AG-221) | Mutant IDH2 | First FDA-approved drug targeting a mutant IDH enzyme. nih.govmdpi.com |

| AGI-5198 | Mutant IDH1 | Phenyl-arginine-based compound; potent 2-HG production blocker. mdpi.comnih.gov |

| AG-881 (Vorasidenib) | Mutant IDH1/IDH2 | Dual inhibitor; brain-penetrant. nih.govnih.gov |

The development of small molecule inhibitors has led to significant clinical advancements and regulatory approvals for the treatment of IDH-mutant cancers.

Ivosidenib (AG-120): Based on the results of a phase 1 clinical trial, Ivosidenib was approved by the U.S. Food and Drug Administration (FDA) in 2018 for the treatment of relapsed or refractory acute myeloid leukemia (R/R AML) with a susceptible IDH1 mutation. nih.govnih.gov The trial demonstrated that Ivosidenib was efficacious in achieving complete remission or complete remission with partial hematologic recovery in a subset of patients. nih.gov Further studies have explored its use in combination with chemotherapy for newly diagnosed AML. researchgate.net In patients with non-enhancing gliomas, Ivosidenib treatment was associated with a reduced tumor growth rate. mdpi.com

Enasidenib (AG-221): In August 2017, Enasidenib became the first FDA-approved drug targeting a mutant IDH enzyme for the treatment of adult patients with R/R AML with an IDH2 mutation. nih.govmdpi.com Clinical trials have shown its effectiveness as a single agent and in combination with other therapies. researchgate.netaacrjournals.org

AG-881 (Vorasidenib): This dual inhibitor is currently in clinical trials for solid tumors, including glioma, and hematologic malignancies. nih.govresearchgate.net Early phase studies have suggested a favorable safety profile and have shown a reduction in 2-HG levels in tumors. researchgate.net A phase III clinical trial in patients with low-grade IDH-mutant gliomas has shown promising results. mdpi.com

Table 2: Key Clinical Trial Findings for IDH Inhibitors

| Inhibitor | Cancer Type | Key Outcomes | Regulatory Status |

|---|---|---|---|

| Ivosidenib (AG-120) | Relapsed/Refractory AML | Showed durable remission and was generally well-tolerated. nih.govmdpi.com | FDA-approved for R/R AML with IDH1 mutation. nih.govnih.gov |

| IDH-mutant Glioma | Demonstrated potential activity against non-enhancing gliomas. mdpi.com | Under investigation. | |

| Enasidenib (AG-221) | Relapsed/Refractory AML | Induced differentiation of leukemia cells and extended survival in preclinical models. nih.gov | FDA-approved for R/R AML with IDH2 mutation. nih.govmdpi.com |

| AG-881 (Vorasidenib) | IDH-mutant Solid Tumors (including Glioma) | Showed reduction in 2-HG levels and favorable safety profile in early trials. researchgate.net | In Phase III clinical trials. mdpi.comresearchgate.net |

Targeting 2-HG-Sensitized Pathways

The accumulation of 2-HG creates specific vulnerabilities within cancer cells that can be exploited therapeutically. nih.gov Research is ongoing to identify and target these sensitized pathways as an alternative or complementary approach to direct IDH inhibition.

The oncometabolite 2-HG has been shown to impair DNA repair pathways, particularly homologous recombination (HR), creating a "BRCAness" phenotype in IDH-mutant cells. researchgate.netnih.gov This defect in DNA repair renders these cells highly sensitive to inhibitors of poly(ADP-ribose) polymerase (PARP). researchgate.netnih.gov

Mechanism: 2-HG inhibits α-KG-dependent dioxygenases, including enzymes involved in histone demethylation. frontiersin.org This leads to hypermethylation of histones at DNA break sites, which can interfere with the recruitment of HR repair factors. researchgate.netoup.com The resulting HR deficiency makes the cells reliant on other DNA repair mechanisms, and inhibition of PARP, a key enzyme in single-strand break repair, leads to synthetic lethality. nih.govoup.com

Therapeutic Potential: The sensitivity of IDH-mutant cells to PARP inhibitors like olaparib (B1684210) has been demonstrated in various preclinical models, including patient-derived glioma and AML cells. mdpi.comnih.gov This suggests that PARP inhibitors could be a viable therapeutic strategy for IDH-mutant cancers. researchgate.net Furthermore, combining PARP inhibitors with ATR inhibitors has shown to be even more effective in killing IDH1/2-mutant cells in preclinical studies. oup.com

The production of 2-HG by mutant IDH enzymes consumes NADPH, a critical reducing equivalent for regenerating the antioxidant glutathione (B108866). dovepress.com This can lead to increased oxidative stress within the cancer cells, making them more vulnerable to agents that further disrupt redox homeostasis.

Vulnerability: IDH-mutant cells exhibit a heightened dependence on the glutathione synthesis pathway to maintain intracellular redox balance. frontiersin.org

Therapeutic Approach: Targeting glutamine metabolism, a key source for α-KG and subsequently 2-HG, can disrupt this balance. frontiersin.org Inhibitors of glutaminase (B10826351) (GLS), such as BPTES, have been shown to inhibit the proliferation of cancer cells with IDH1 mutations. frontiersin.org

The metabolic reprogramming induced by 2-HG can also create a dependency on glycolysis for energy production. portlandpress.com This suggests that inhibiting glycolysis could be a therapeutic strategy.

Metabolic Shift: While the effects of 2-HG on glycolysis can be cell-type dependent, in some contexts, it promotes a shift towards aerobic glycolysis, also known as the Warburg effect. portlandpress.comnih.gov

Therapeutic Strategy: Inhibitors of key glycolytic enzymes, such as hexokinase 2 (HK2) and lactate (B86563) dehydrogenase A (LDHA), are being explored as potential treatments. frontiersin.org For instance, the glycolysis inhibitor 2-deoxyglucose (2-DG) has been shown to enhance the sensitivity of glioblastoma cells to radiotherapy. frontiersin.org In leukemia cells, R-2HG has been found to suppress aerobic glycolysis by downregulating the expression of critical glycolytic enzymes like PFKP and LDHB. nih.gov

Strategies for 2-HGA Disorders

L-2-hydroxyglutaric aciduria (L-2-HGA) and D-2-hydroxyglutaric aciduria (D-2-HGA) are caused by deficiencies in the enzymes L-2-hydroxyglutarate dehydrogenase (L2HGDH) and D-2-hydroxyglutarate dehydrogenase (D2HGDH) respectively. metabolicsupportuk.orgfrontiersin.org These deficiencies lead to the accumulation of L-2-HG and D-2-HG, causing progressive brain damage. metabolicsupportuk.orgnih.gov The therapeutic approaches for these disorders are still largely in the conceptual or early research stages, focusing on addressing the root enzymatic deficiency, clearing the toxic metabolite, and managing symptoms.

Enzyme Replacement Therapies (Conceptual)

Enzyme replacement therapy (ERT) is a theoretical approach for 2-HGA disorders that would involve administering a functional version of the deficient enzyme, either L2HGDH or D2HGDH. The goal of ERT would be to restore the normal metabolic pathway, converting the accumulating 2-HG into α-ketoglutarate. nih.govpnas.org This strategy has been successful for other lysosomal storage disorders. However, the mitochondrial localization of L2HGDH and D2HGDH presents a significant challenge for delivering the replacement enzyme to the correct subcellular compartment where the toxic metabolite accumulates. pnas.org Overcoming the blood-brain barrier to deliver the enzyme to the central nervous system, the primary site of pathology, is another major hurdle that needs to be addressed for this conceptual therapy to become a viable option.

Gene Therapy Approaches (Conceptual)

Gene therapy offers another conceptual therapeutic avenue for 2-HGA disorders. This approach aims to introduce a correct copy of the mutated gene (either L2HGDH or D2HGDH) into the patient's cells to enable the production of the functional enzyme. alextlc.org Viral vectors, such as adeno-associated viruses (AAVs), could potentially be used to deliver the therapeutic gene to affected tissues, particularly the brain. The long-term expression of the functional enzyme following a single administration is a significant advantage of this approach. However, similar to ERT, ensuring efficient and safe delivery of the gene to the target cells within the central nervous system remains a critical challenge. Further research is required to develop safe and effective vectors and to understand the potential long-term consequences of gene therapy for these specific disorders.

Metabolite Clearance Strategies

Given the challenges of ERT and gene therapy, strategies to clear the accumulating 2-HG are being explored. One approach involves enhancing the body's natural, albeit limited, clearance mechanisms. Another strategy focuses on reducing the production of 2-HG in the first place.